3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride
Overview
Description
3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is a chemical compound extensively used in scientific research. Its versatile properties make it valuable for various applications, ranging from pharmaceuticals to material science, where it contributes to groundbreaking discoveries.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of difluorobenzene derivatives using trifluoromethoxylating reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Often use halogenating agents and catalysts.
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-(trifluoromethoxy)benzodifluoride
- 3,5-Difluoro-4-(trifluoromethoxy)bromobenzene
Uniqueness
3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both difluoro and trifluoromethoxy groups enhances its reactivity and stability compared to similar compounds .
Properties
IUPAC Name |
5-(difluoromethyl)-1,2-difluoro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-4-1-3(7(11)12)2-5(6(4)10)16-8(13,14)15/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMIVDOLXSDAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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